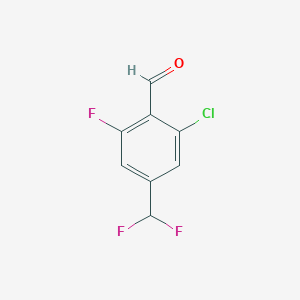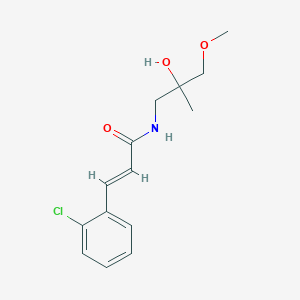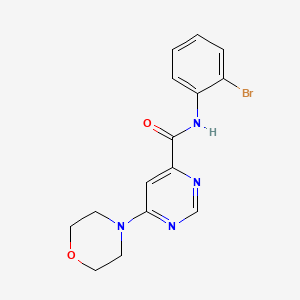
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase (PTK) 5 (BMX) and 6 (TEC). It was first discovered by Bristol-Myers Squibb and is currently being studied for its potential therapeutic applications in cancer and inflammatory diseases.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors
Research on analogues of pyrido[3,4-d]pyrimidine, which shares a similar structural motif with "N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide", indicates their role as potent inhibitors of tyrosine kinase activity. These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) and other members of the erbB family, highlighting their potential in cancer research and therapy (Rewcastle et al., 1998).
Antimicrobial and Antifungal Activity
Derivatives of pyrimidine have been synthesized and characterized, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This suggests that "this compound" could be explored for its potential antimicrobial properties (Devarasetty et al., 2019).
Synthetic Methodology
The use of sulfinamides as amine protecting groups in the synthesis of morpholines from amino alcohols demonstrates the synthetic versatility and applications of morpholine derivatives in preparing complex organic molecules. This relevance underscores the potential for developing novel synthetic routes involving "this compound" (Fritz et al., 2011).
Analgesic Activity
Pyrimidine derivatives, especially those containing morpholine groups, have been explored for their analgesic properties. This indicates a potential research application of "this compound" in developing new pain management solutions (Chaudhary et al., 2012).
Inhibition of Dihydroorotate Dehydrogenase
Compounds with a pyrimidine core structure have been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This suggests potential applications in immunosuppressive therapy and the treatment of autoimmune diseases (Knecht & Löffler, 1998).
Mécanisme D'action
Mode of Action
The mode of action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide involves a palladium-catalyzed Heck/Suzuki cascade reaction . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of an array of oxindoles with excellent ee values . This indicates that the compound may have a significant impact at the molecular and cellular level.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c16-11-3-1-2-4-12(11)19-15(21)13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJQLKFBYKFJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2618503.png)
![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)
![methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2618505.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)

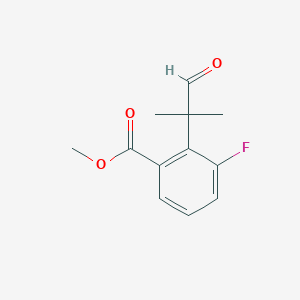
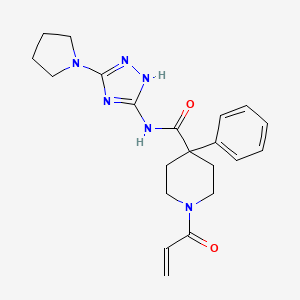
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618513.png)
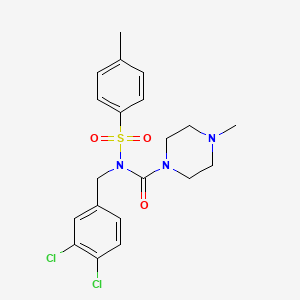
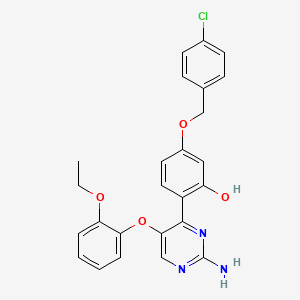
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide](/img/structure/B2618520.png)
